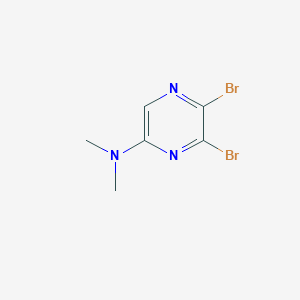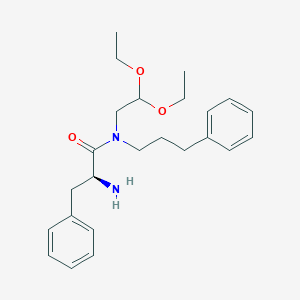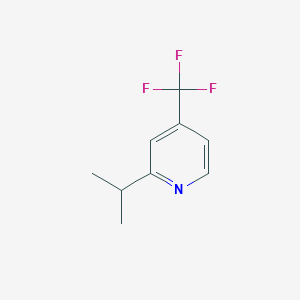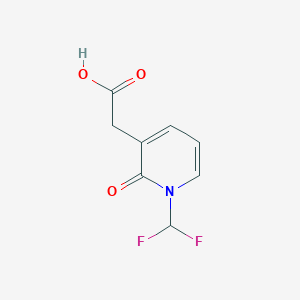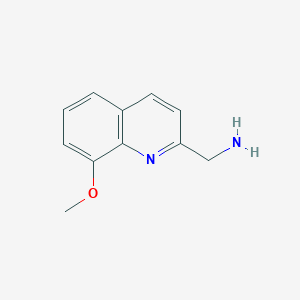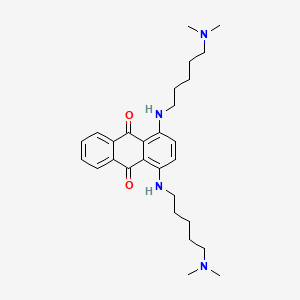
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is a synthetic organic compound with a complex structure. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dimethylamino groups attached to the anthracenedione core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminopentane in the presence of dimethylamine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance pigments and coatings.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, affecting cellular pathways and functions. The dimethylamino groups enhance its solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1,4-bis(methylamino)-: Similar structure but with methylamino groups instead of dimethylamino groups.
9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Contains methylphenyl groups, leading to different chemical properties and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is unique due to the presence of the dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in biological imaging and drug delivery.
Eigenschaften
CAS-Nummer |
70945-53-8 |
|---|---|
Molekularformel |
C28H40N4O2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
1,4-bis[5-(dimethylamino)pentylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O2/c1-31(2)19-11-5-9-17-29-23-15-16-24(30-18-10-6-12-20-32(3)4)26-25(23)27(33)21-13-7-8-14-22(21)28(26)34/h7-8,13-16,29-30H,5-6,9-12,17-20H2,1-4H3 |
InChI-Schlüssel |
XUGBABFKYMUSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
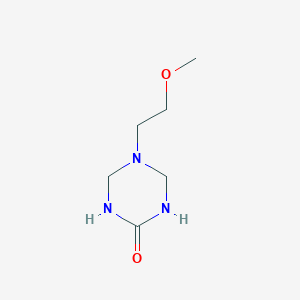
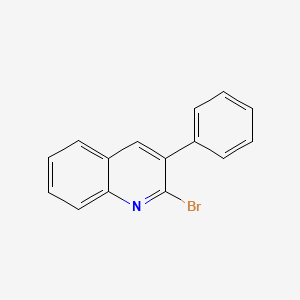
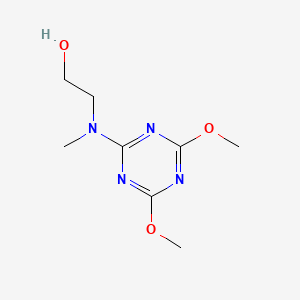
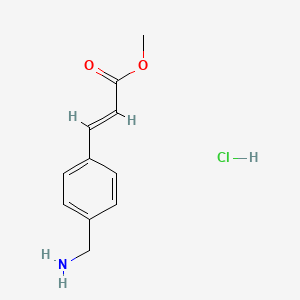
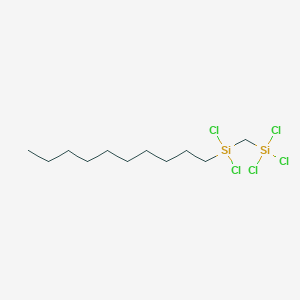

![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
